N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H8F3N5O and its molecular weight is 295.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that primarily targets CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is significant as CDK2 is essential for cell cycle progression, particularly the transition from G1 phase to S phase. By inhibiting CDK2, this compound effectively halts cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can have downstream effects on other cellular processes, including DNA replication and protein synthesis.
Result of Action
The primary result of this compound’s action is the inhibition of cell cycle progression. This leads to a decrease in cell division, which can be particularly effective in the context of cancer treatment, where uncontrolled cell division is a key characteristic .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s stability and efficacy. Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through interactions or competition for the same target .
Biochemical Analysis
Biochemical Properties
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a role in biochemical reactions by interacting with various enzymes and proteins . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA
Cellular Effects
The effects of this compound on various types of cells and cellular processes are being explored. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is not clear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Biological Activity
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10F3N5O
- Molecular Weight : 385.3 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a trifluoromethoxy group that enhances its biological profile.
Biological Activities
The biological activities of this compound include:
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism is primarily through the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MV4-11 (Leukemia) | 0.0227 | |
A549 (Lung Cancer) | 0.0156 | |
MCF-7 (Breast Cancer) | 0.0182 |
2. Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models.
Model | Inhibition (%) | Comparison Drug | Reference |
---|---|---|---|
Paw Edema | 43.17% | Indomethacin (47.72%) | |
Carrageenan-Induced | 40.91% | Indomethacin (42.22%) |
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against both bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 0.5 µg/mL | |
S. aureus | 0.3 µg/mL | |
A. niger | 0.8 µg/mL |
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound acts as a potent inhibitor of various kinases involved in cellular signaling pathways, particularly those associated with cancer cell proliferation and survival.
- Reduction of Inflammatory Mediators : It reduces the levels of inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
- Disruption of Microbial Cell Wall Synthesis : The antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Leukemia Treatment : In a study involving MV4-11 xenograft models, treatment with this compound resulted in a tumor growth inhibition rate of 97% without significant toxicity, suggesting its potential as a therapeutic agent for acute myeloid leukemia (AML) .
- Anti-inflammatory Research : A study demonstrated that in carrageenan-induced paw edema models, the compound significantly reduced inflammation compared to standard anti-inflammatory drugs like indomethacin .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)21-8-3-1-7(2-4-8)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORBQIBMVCBFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.